molecular formula C6H14N2 B13327936 N2-Cyclopropylpropane-1,2-diamine

N2-Cyclopropylpropane-1,2-diamine

Cat. No.: B13327936
M. Wt: 114.19 g/mol
InChI Key: ZTDQEMQSXIMPFF-UHFFFAOYSA-N
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Description

N2-Cyclopropylpropane-1,2-diamine is an organic compound that features a cyclopropyl group attached to a propane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopropylpropane-1,2-diamine typically involves the reaction of cyclopropylamine with propane-1,2-diamine under controlled conditions. One common method includes the use of phase-transfer catalysis, where propylene dichloride, ammonia water, and a catalyst are reacted in a homogeneous phase reactor at temperatures ranging from 140-170°C . Another method involves the use of 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor at 160-180°C and 8-12 MPa .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-pressure reactors and phase-transfer catalysis ensures efficient production with high yields. The process steps are streamlined to minimize pollution and reduce costs, with excess ammonia being recycled .

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted diamines, oxidized derivatives, and reduced forms of the compound.

Mechanism of Action

The mechanism of action of N2-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, allowing the compound to inhibit specific enzymes like diamine oxidases and polyamine oxidases . These interactions can modulate biochemical pathways and influence cellular functions.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-N-cyclopropylpropane-1,2-diamine

InChI

InChI=1S/C6H14N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-4,7H2,1H3

InChI Key

ZTDQEMQSXIMPFF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)NC1CC1

Origin of Product

United States

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